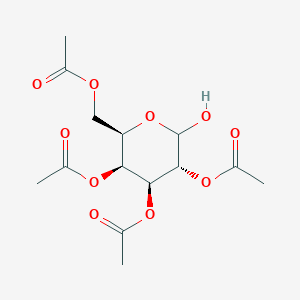

2,3,4,6-tetra-O-acetyl-D-galactopyranose

説明

2,3,4,6-Tetra-O-acetyl-D-galactopyranose is a protected derivative of D-galactose where hydroxyl groups at positions 2, 3, 4, and 6 are acetylated. This compound is widely used as an intermediate in carbohydrate synthesis, particularly for constructing glycoconjugates and oligosaccharides.

特性

IUPAC Name |

[(2R,3S,4S,5R)-3,4,5-triacetyloxy-6-hydroxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O10/c1-6(15)20-5-10-11(21-7(2)16)12(22-8(3)17)13(14(19)24-10)23-9(4)18/h10-14,19H,5H2,1-4H3/t10-,11+,12+,13-,14?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEOLRPPTIGNUNP-RRYROLNDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)O)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40453632 | |

| Record name | 2,3,4,6-tetra-O-acetyl-D-galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

47339-09-3 | |

| Record name | 2,3,4,6-tetra-O-acetyl-D-galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Direct Deacetylation of β-D-Galactose Pentaacetate

The most straightforward route to 2,3,4,6-tetra-O-acetyl-D-galactopyranose involves selective deacetylation of β-D-galactose pentaacetate. This method leverages aluminum chloride (AlCl₃) as a Lewis acid catalyst under anhydrous conditions. In a representative procedure, β-D-galactose pentaacetate (176.6 mg) is combined with AlCl₃ (60.3 mg, 1.0 equiv.) in diethyl ether (5 mL) and heated at 110°C for 4.5 hours in a sealed vessel. Post-reaction purification via silica gel chromatography (hexane/ethyl acetate, 3:1) yields 37.5% of the desired tetra-O-acetyl-α-D-galactopyranose.

Key advantages of this approach include:

-

Regioselectivity : The reaction selectively removes the anomeric acetyl group while preserving others.

-

Scalability : The protocol is adaptable to multi-gram scales without significant yield reduction.

-

Anomeric Control : Computational studies (discussed in Section 4) rationalize the preferential formation of the α-anomer due to kinetic and thermodynamic factors.

Alternative Acyl Group Manipulation

While acetyl groups are standard, substituted benzoyl derivatives (e.g., 3-bromobenzoyl) can be introduced using analogous methods. For instance, methyl α-D-glucopyranoside reacts with 3-bromobenzoyl chloride (5.6 equiv.) in pyridine at -78°C to form fully substituted derivatives. Although this example pertains to glucose, the methodology is transferable to galactose systems, underscoring the versatility of acyl protection strategies.

Optimization of Reaction Parameters

Temperature and Solvent Effects

Mechanistic Insights from Computational Studies

Density functional theory (DFT) calculations at the B3LYP/6-31G* level elucidate the reaction pathway. Deacetylation proceeds via an oxonium ion intermediate, where nucleophilic attack by water determines the anomeric configuration. Key findings include:

-

Kinetic Preference : Bottom-face attack on the oxonium intermediate (leading to α-anomer) is favored by 3.5 kcal/mol over top-face attack.

-

Thermodynamic Stability : The α-anomer is 2.7 kcal/mol more stable in the gas phase, though solvent polarity modulates this preference.

Comparative Analysis of Yields and Selectivity

The table below summarizes reaction outcomes for galactose and glucose derivatives under varying conditions:

| Substrate | Catalyst (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | α:β Ratio |

|---|---|---|---|---|---|---|

| β-D-Galactose pentaacetate | AlCl₃ (1.0) | Et₂O | 110 | 4.5 | 37.5 | 35:1 |

| β-D-Glucose pentaacetate | AlCl₃ (1.0) | Et₂O | 110 | 4.5 | 63.4 | 35:1 |

| β-D-Galactose pentaacetate | AlCl₃ (1.4) | DMSO | 110 | 5.0 | 22.8 | 1:5.91 |

化学反応の分析

Types of Reactions

2,3,4,6-Tetra-O-acetyl-D-galactopyranose undergoes various chemical reactions, including:

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield D-galactose.

Substitution: The acetyl groups can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be achieved using sodium hydroxide.

Substitution: Nucleophiles such as amines or thiols can be used to replace the acetyl groups under mild conditions.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used, depending on the desired transformation.

Major Products Formed

Hydrolysis: D-galactose is the primary product.

Substitution: The products depend on the nucleophile used, resulting in various substituted galactopyranose derivatives.

Oxidation and Reduction: The products vary based on the specific reaction conditions and reagents used.

科学的研究の応用

Glycosylation Reactions

One of the primary applications of TGA is as a glycosyl donor in glycosylation reactions. The acetyl groups in TGA enhance its reactivity by providing a good leaving group during the formation of glycosidic bonds. This property is exploited to synthesize various oligosaccharides and glycoconjugates.

- Role in Synthesis : TGA can be converted into other derivatives that facilitate the introduction of galactosyl units into acceptor molecules. For example, it has been utilized to synthesize glycopeptides and glycolipids, which are crucial for studying biological interactions involving carbohydrates .

Research on Carbohydrate-Protein Interactions

TGA is instrumental in investigating carbohydrate-protein interactions. These interactions play a vital role in numerous biological processes, including cell signaling and pathogen recognition.

- Biological Significance : By synthesizing specific glycosides using TGA, researchers can create models to study how carbohydrates interact with proteins. This research is essential for understanding mechanisms such as cell adhesion and immune responses .

Development of Biomaterials

The ability to modify TGA allows for the creation of carbohydrate-based materials with diverse applications in biomedicine and materials science.

- Drug Delivery Systems : TGA derivatives can be incorporated into drug delivery systems to enhance targeting and release profiles of therapeutic agents. The presence of carbohydrate moieties can improve biocompatibility and reduce immunogenicity .

- Biomaterials : Research has shown that TGA can be used to develop biomaterials that mimic natural extracellular matrices. These materials are beneficial for tissue engineering applications .

Case Studies and Research Findings

Several studies have highlighted the utility of TGA in various research contexts:

作用機序

The mechanism of action of 2,3,4,6-tetra-O-acetyl-D-galactopyranose involves its deacetylation to release D-galactose, which can then participate in various metabolic pathways. The acetyl groups protect the hydroxyl groups during synthetic transformations, allowing for selective reactions at other positions on the molecule. Upon deacetylation, the free hydroxyl groups can engage in hydrogen bonding and other interactions essential for biological activity .

類似化合物との比較

Comparison with Structurally Related Compounds

Modifications at the Anomeric Position

Ethyl 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-galactopyranoside

- Structure: Features a thioethyl group at the anomeric position instead of a hydroxyl or acetyl group.

- Reactivity : Thio-glycosides exhibit enhanced stability under acidic conditions and are preferred in glycosylation reactions due to their resistance to hydrolysis .

- Applications: Used as glycosyl donors in the synthesis of thioglycosides for drug delivery systems .

Propargyl 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranoside

Substitutions at C-2

1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-D-galactopyranose Hydrochloride

- Structure: Amino group replaces the hydroxyl at C-2.

- Applications: Serves as a precursor for glycosaminoglycans (e.g., chondroitin sulfate) and mimics natural N-acetylgalactosamine residues .

- Synthesis : Derived from D-galactosamine hydrochloride via acetylation and benzylidene protection .

2-Azidoethyl 2,3,4,6-Tetra-O-acetyl-D-galactopyranose

Phosphate and Benzyl Derivatives

Diallyl this compound Phosphate

- Structure : Phosphate group with diallyl esters.

- Applications : Used in synthesizing phosphorylated glycans for metabolic studies.

- Characterization : NMR data ([α]D²² = +2.6 to +12.6) confirm stereochemical integrity .

2,3,4,6-Tetra-O-benzyl-D-galactopyranose

- Structure : Benzyl groups replace acetyl protections.

- Reactivity: Benzyl ethers are stable under acidic conditions but require hydrogenolysis for deprotection, contrasting with the base-labile acetyl groups .

Stereoisomeric Comparisons

2,3,4,6-Tetra-O-acetyl-D-mannopyranose

- Structure: Differs in the configuration at C-4 (mannose vs. galactose).

- Impact: The axial C-4 hydroxyl in mannose reduces solubility in polar solvents compared to galactose derivatives .

Data Tables

Table 2: Reactivity Comparison in Glycosylation

| Compound | Anomeric Group | Stability | Preferred Reaction Conditions |

|---|---|---|---|

| Ethyl 1-thio-β-D-galactopyranoside | Thioethyl | High | Acidic promoters (e.g., NIS) |

| Propargyl α-D-galactopyranoside | Propargyl | Moderate | Copper-catalyzed click chemistry |

| This compound | Acetyl | Low | Basic or enzymatic deprotection |

生物活性

2,3,4,6-Tetra-O-acetyl-D-galactopyranose is an acetylated derivative of D-galactopyranose, a common sugar found in various biological systems. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry and carbohydrate synthesis. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

This compound is characterized by the presence of four acetyl groups attached to the hydroxyl groups of the galactopyranose ring. The structural formula can be represented as follows:

This acetylation enhances the compound's stability and solubility, making it suitable for various chemical reactions.

The biological activity of this compound is primarily linked to its role as a glycosyl donor in glycosylation reactions. The compound can be converted into various glycosides through enzymatic or chemical methods. Its mechanism of action involves:

- Glycosylation Reactions : It acts as a precursor for synthesizing complex carbohydrates and glycoproteins.

- Inhibition of Glycosyltransferases : Preliminary studies suggest that derivatives of D-galactopyranose may inhibit specific glycosyltransferases involved in carbohydrate metabolism .

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro experiments demonstrated that this compound could induce apoptosis in cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The mechanism appears to involve the induction of early and late apoptosis through the modulation of glucose transport pathways .

Immunomodulatory Effects

Research has shown that derivatives of D-galactopyranose can enhance immune responses. For instance, they may stimulate macrophage activity and promote the production of cytokines. This property could be beneficial in developing immunotherapeutic agents .

Case Studies

- Antitumor Activity : A study investigated the effects of this compound on HCT-116 cells. Results showed a significant increase in apoptotic cells after treatment with this compound compared to controls. The study concluded that this compound could serve as a potential lead for anticancer drug development .

- Glycosylation Efficiency : In another study focusing on glycosylation reactions using this compound as a donor substrate, researchers found that employing specific catalysts significantly improved the yield and stereoselectivity of the desired glycosides. This demonstrates its utility in synthetic organic chemistry .

Data Table: Biological Activities and Effects

Q & A

Basic: What is the primary role of 2,3,4,6-tetra-O-acetyl-D-galactopyranose in carbohydrate synthesis, and how does its structure enable this function?

Answer:

this compound serves as a protected monosaccharide derivative critical for glycosylation reactions. The acetyl groups shield hydroxyl functionalities, preventing undesired side reactions (e.g., oxidation or premature glycosidic bond formation) during coupling steps. This selective protection allows chemists to target specific hydroxyl groups for glycosylation, enabling the synthesis of structurally defined oligosaccharides. For example, in the synthesis of disaccharide donors, the acetylated galactose derivative reacts with trichloroacetimidate-activated donors to form intermediates for further glycosylation .

Basic: What are the standard protocols for synthesizing this compound, and how are yields optimized?

Answer:

A common synthesis route involves the selective deacetylation of D-galactose pentaacetate using hydrazine acetate in dimethylformamide (DMF) at 40°C. The reaction is monitored by TLC (petroleum ether:acetone, 2:1), followed by solvent removal and purification via ethyl acetate extraction and sodium sulfate drying, yielding ~91% product . Key optimizations include:

- Temperature control : Maintaining 40°C prevents over-deacetylation.

- Solvent choice : DMF ensures solubility of intermediates.

- Stoichiometry : A slight excess of hydrazine acetate (1.2 equiv) drives the reaction to completion.

Advanced: How does regioselectivity in glycosylation reactions involving this compound vary under different catalytic conditions?

Answer:

Regioselectivity is influenced by the leaving group, catalyst, and solvent. For instance, trichloroacetimidate activation (using DBU as a base in CH₂Cl₂ at 0°C) favors β-glycosidic bond formation due to the anomeric effect, while thioglycoside derivatives (e.g., cyanomethyl thioether) under NIS/TfOH conditions may shift selectivity. A study demonstrated that coupling with propargyl alcohol via boron trifluoride etherate catalysis yielded β-anomers with >80% selectivity, attributed to steric hindrance from the acetyl groups .

Advanced: How can researchers resolve contradictions in reported yields for glycosylation reactions using this compound?

Answer:

Discrepancies in yields (e.g., 91% in deacetylation vs. 31% in trichloroacetimidate formation ) often arise from:

- Reaction scale : Smaller scales (<5 mmol) may suffer from inefficient mixing or temperature gradients.

- Purification methods : Column chromatography vs. filtration over celite can impact recovery.

- Moisture sensitivity : Strict anhydrous conditions are critical for trichloroacetimidate stability.

Researchers should replicate protocols under inert atmospheres (N₂/Ar) and validate purity via ¹H-NMR or HPLC before proceeding.

Advanced: What mechanistic insights have been gained from studying enzyme-catalyzed vs. chemical glycosylation using this compound?

Answer:

Comparative studies reveal that chemical glycosylation (e.g., using trichloroacetimidate donors) mimics enzymatic mechanisms by stabilizing oxocarbenium ion intermediates. However, enzymatic methods (e.g., galactosyltransferases) achieve higher stereoselectivity (>99% α/β control) under mild conditions. For example, chemical synthesis of galactosylated resveratrol derivatives required iterative deprotection steps, whereas enzymatic approaches preserved acetyl groups, reducing side reactions .

Advanced: How can this compound be used to probe carbohydrate-protein interactions in glycobiology?

Answer:

The compound serves as a precursor for synthesizing fluorescent or biotinylated glycoconjugates. For example:

Fluorescent tagging : Coupling with propargyl groups via click chemistry introduces azide-functionalized fluorophores.

Biotinylation : Thioglycoside derivatives are conjugated to biotin for avidin-based binding assays.

These derivatives enable studies on lectin binding specificity and glycan-antibody interactions, with applications in immunology and drug discovery .

Table 1: Comparison of Glycosylation Conditions and Outcomes

| Condition | Catalyst | Solvent | Yield | Selectivity (α:β) |

|---|---|---|---|---|

| Trichloroacetimidate activation | DBU | CH₂Cl₂ | 31% | 1:4 |

| Propargyl coupling | BF₃·Et₂O | CH₂Cl₂ | 76% | 1:9 |

| Enzymatic transfer | Galactosyltransferase | Buffer | 85% | >99% β |

Advanced: What challenges arise in scaling up synthetic routes involving this compound, and how are they addressed?

Answer:

Scale-up challenges include:

- Exothermic reactions : Hydrazine acetate deacetylation requires controlled addition to prevent overheating.

- Purification bottlenecks : Chromatography becomes impractical; alternatives like crystallization (using EtOAc/hexanes) are prioritized .

- Byproduct formation : Acetic acid byproducts can protonate trichloroacetimidate, requiring neutralization with molecular sieves .

Basic: How is the purity of this compound validated in research settings?

Answer:

Purity is assessed via:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。